molecular formula C25H30O13 B141620 Grandifloroside CAS No. 61186-24-1

Grandifloroside

Cat. No. B141620
CAS RN: 61186-24-1
M. Wt: 538.5 g/mol
InChI Key: ZPEFYJBGAZLAKK-IBKSRVHKSA-N
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Description

Grandifloroside is not explicitly mentioned in the provided papers. However, the papers do discuss various compounds isolated from plants with "grandiflora" in their names, such as Sesbania grandiflora, Uvaria grandiflora, and Phlomis grandiflora var. grandiflora. These compounds include gold nanoparticles, cyclohexene oxides, phenylethanoid glycosides, and diterpenoid alkaloids, which have been studied for their chemical properties and potential applications in various fields, including catalysis and medicine .

Synthesis Analysis

The synthesis of compounds related to grandifloroside, such as grandifloracin, has been reported using innovative methods. For instance, a highly efficient synthesis of (±)-grandifloracin was achieved through a tandem dearomative epoxidation/spontaneous Diels-Alder cyclodimerization from salicylic acid in only four steps . Additionally, (+)-grandifloracin was synthesized from sodium benzoate using a dearomatizing dihydroxylation with unusual regioselectivity, facilitated by iron diene complexes .

Molecular Structure Analysis

The molecular structures of compounds from grandiflora species have been elucidated using spectral data, X-ray diffraction, and chemical transformations. For example, the structure of a novel germacra-1(10),4-diene-12,8α-olide from Montanoa grandiflora was determined by these methods . Similarly, the structures of two novel diterpenoid alkaloids from Delphinium grandiflorum were elucidated by spectroscopic analysis and X-ray diffraction .

Chemical Reactions Analysis

The chemical reactions involving compounds from grandiflora species have been studied for their potential applications. The biogenic gold nanoparticles synthesized from Sesbania grandiflora showed excellent catalytic activity in the reduction of methylene blue, indicating their potential as effective catalysts for degrading chemical dyes . The cyclohexene oxide zeylenone, isolated from Uvaria grandiflora, was found to be a highly active nucleoside transport inhibitor, suggesting its possible use in medical applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds from grandiflora species have been characterized through various analyses. For instance, the crystal structure of a germacra-1(10),4-diene-12,8α-olide from Montanoa grandiflora was determined, revealing an unusual conformation of the ten-membered ring . The synthesized gold nanoparticles using Sesbania grandiflora leaf extract were predominantly spherical and well-dispersed, with sizes ranging from 7 to 34 nm .

Scientific Research Applications

Antioxidative and Anti-Inflammatory Activities

Grandifloroside has been identified as having potent antioxidative and anti-inflammatory activities. In a study focusing on Adina rubella leaves, grandifloroside, along with other compounds, showed significant antioxidative activities, and it particularly exhibited strong anti-inflammatory effects and inhibition against TNF-α and 5α-reductase (Yin et al., 2016).

Protective Properties

Grandifloroside has been noted for its protective properties in relation to certain drugs. For instance, an extract containing grandifloroside from Prunella grandiflora L. demonstrated protective effects against the toxic effects of the anticancer drug etoposide in Drosophila melanogaster, leading to decreased mortality and increased fertility in the presence of the drug (Antosyuk et al., 2021).

Chemotaxonomic Significance

Grandifloroside, along with other compounds, has been identified in various studies focusing on the chemical composition of plants. This identification plays a significant role in the chemotaxonomic classification and quality control of herbal medicines. For example, grandifloroside was mentioned as one of the key chemical markers in a study on Caulis Lonicerae japonicae, highlighting its value in evaluating the quality of herbal drugs (Zhang et al., 2015).

Safety And Hazards

When handling Grandifloroside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S,3R,4S)-4-[2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxyethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O13/c1-2-13-14(7-8-35-19(29)6-4-12-3-5-16(27)17(28)9-12)15(23(33)34)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h2-6,9,11,13-14,18,20-22,24-28,30-32H,1,7-8,10H2,(H,33,34)/b6-4+/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEFYJBGAZLAKK-IBKSRVHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCOC(=O)C=CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCOC(=O)/C=C/C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grandifloroside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
JJ Magadula, DA Mulholland… - Natural Product …, 2008 - journals.sagepub.com
… grandiflora yielded two iridoid glucosides, grandifloroside and methyl grandifloroside, together with the coumarin, scopoletin [9]. Our re-investigation of the stem bark has yielded five …
Number of citations: 7 journals.sagepub.com
JP Chapelle - Phytochemistry, 1976 - Elsevier
… de la scopolktine et du swkroside, deux nouveaux glucosides s&o-iriddides, le grandifloroside et le mbthylgrandifloroside. La scopoletine (1) est spectralement et chromatographiquement …
Number of citations: 20 www.sciencedirect.com
J Yin, JH Heo, YJ Hwang, TT Le, MW Lee - Molecules, 2016 - mdpi.com
… Our results show that the extract and grandifloroside (7) from leaves of AR might be developed as a source of potent anti-oxidative and anti-inflammatory agents and therapeutic agent …
Number of citations: 13 www.mdpi.com
M Ganzera, H Orsi, C Zidorn, IA Khan… - … systematics and ecology, 2005 - infona.pl
Occurrence of grandifloroside-11-methyl ester in Nyssa ogeche (Nyssaceae) … Occurrence of grandifloroside-11-methyl ester in Nyssa ogeche (Nyssaceae) …
Number of citations: 4 www.infona.pl
MA Naressi, DD Manholer, FQ Ames… - Química …, 2015 - SciELO Brasil
… ursolic acid, uncaric acid, secoxyloganin, and grandifloroside, along with a mixture of quercetin-… The crude extract, ethyl acetate fraction, aqueous-methanol fraction, and grandifloroside …
Number of citations: 8 www.scielo.br
YD Zhang, X Huang, FL Zhao, YL Tang, L Yin - Analytical Methods, 2015 - pubs.rsc.org
… acid, phloridzin and grandifloroside were characteristic … ,5-diCQA, phloridzin, and grandifloroside may have a significant … -loganic acid, loganin and grandifloroside were identified …
Number of citations: 18 pubs.rsc.org
X Chai, YF Su, YH Zheng, SL Yan, X Zhang… - … Systematics and Ecology, 2010 - Elsevier
A chemical investigation of the roots of Triosteum pinnatifidum led to the isolation of 10 iridoids, elucidated as triohimas A–C, naucledal, secologanin dimethyl acetal, grandifloroside, …
Number of citations: 19 www.sciencedirect.com
YM Won, ZK Seong, JL Kim, HS Kim, HH Song… - Archives of pharmacal …, 2015 - Springer
… the known isolated compounds, loniceroside A, sweroside, kaempferol-3-O-glucopyranoside 6″-(3-hydroxy-3-methylglutarate), kaempferol-3-O-acetylglucoside and grandifloroside …
Number of citations: 21 link.springer.com
A Itoh, T Tanahashi, N Nagakura, T Nishi - Phytochemistry, 2003 - Elsevier
From the dried roots of Neonauclea sessilifolia, two new chromone-secoiridoid glycosides, sessilifoside and 7″-O-β-d-glucopyranosylsessilifoside, and three novel indole alkaloid …
Number of citations: 52 www.sciencedirect.com
G Flamini, A Braca, PL Cioni, I Morelli… - Journal of natural …, 1997 - ACS Publications
… Only grandifloroside has been isolated for the first time from Lonicera and from the family. … apigenin 7-rutinoside, rhoifolin, and grandifloroside were obtained. From fraction C of the first …
Number of citations: 23 pubs.acs.org

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